molecular formula C19H19N3O3 B2717202 2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1448037-81-7

2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2717202
CAS RN: 1448037-81-7
M. Wt: 337.379
InChI Key: YCDRNGIAEDMQHY-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmacologically active compounds . The molecule also contains a methoxybenzoyl group and a nicotinonitrile group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . Another method involved the use of a pharmacophore-hybridization strategy by combining the structure of the acrylic acid derivative INF39 with a 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure .

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

The crystal structure of nicotinonitrile derivatives reveals non-planar independent molecules with specific dihedral angles, demonstrating weak intramolecular C—H⋯N interactions that generate S(5) ring motifs. These compounds exhibit a three-dimensional supramolecular network through weak intermolecular C—H⋯N and C—H⋯O interactions, further stabilized by C—H⋯π interactions, highlighting their potential in material science and molecular engineering (Chantrapromma et al., 2009).

Antimicrobial Activity

Research on pyridine derivatives, including nicotinonitrile structures, has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Reaction Mechanisms and Chemical Synthesis

Studies on the aminolysis of specific methoxybenzoates indicate a change in the rate-determining step (RDS) of reactions, influenced by the presence of an electron-donating group (EDG). This research provides insights into the reaction mechanisms of related compounds and their potential in synthetic organic chemistry (Um & Bae, 2011).

Coordination Chemistry

The coordination of zinc by nicotinamide and methoxybenzoate ligands in a distorted trigonal-bipyramidal geometry, as shown in certain zinc(II) complexes, underscores the relevance of nicotinonitrile derivatives in coordination chemistry and potential catalytic applications (Hökelek et al., 2010).

Novel Synthesis Methods

The three-component synthesis of nicotinonitrile derivatives illustrates innovative approaches in the field of chemical synthesis, offering a 40% yield for novel compounds. Such methods are crucial for the development of new pharmaceuticals and materials (Feng, 2011).

Organic Electronics and Energy Storage

The electron-transfer kinetics of nitroxide radicals related to nicotinonitrile derivatives highlight their potential as high power-rate electrode-active materials, crucial for advancements in organic electronics and energy storage technologies (Suga et al., 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it may be worthwhile to investigate whether this compound has similar or novel activities .

properties

IUPAC Name

2-[1-(3-methoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-6-2-4-14(12-17)19(23)22-10-7-16(8-11-22)25-18-15(13-20)5-3-9-21-18/h2-6,9,12,16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDRNGIAEDMQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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